3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-(3-CHLOROPHENYL)PROPANOIC ACID
Overview
Description
3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-(3-CHLOROPHENYL)PROPANOIC ACID is a synthetic organic compound characterized by the presence of an adamantyl group, a chlorophenyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-(3-CHLOROPHENYL)PROPANOIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Adamantylcarbonyl Intermediate: The adamantyl group is introduced through a Friedel-Crafts acylation reaction, where adamantane is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Amidation Reaction: The adamantylcarbonyl intermediate is then reacted with an amine to form the corresponding amide.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorobenzene derivative is reacted with the amide intermediate.
Formation of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-(3-CHLOROPHENYL)PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-(3-CHLOROPHENYL)PROPANOIC ACID has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-(3-CHLOROPHENYL)PROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The chlorophenyl group can participate in π-π interactions, further stabilizing the compound’s binding to its target. The propanoic acid moiety can form hydrogen bonds, enhancing the overall binding strength.
Comparison with Similar Compounds
Similar Compounds
3-[(1-adamantylcarbonyl)amino]-3-phenylpropanoic acid: Lacks the chlorine atom, which may affect its reactivity and binding properties.
3-[(1-adamantylcarbonyl)amino]-3-(4-chlorophenyl)propanoic acid: The chlorine atom is positioned differently, potentially altering its chemical behavior.
3-[(1-adamantylcarbonyl)amino]-3-(3-bromophenyl)propanoic acid: Contains a bromine atom instead of chlorine, which can influence its reactivity and interactions.
Uniqueness
3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-(3-CHLOROPHENYL)PROPANOIC ACID is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can significantly impact its chemical reactivity and biological interactions. The combination of the adamantyl group, chlorophenyl group, and propanoic acid moiety provides a distinct set of properties that make this compound valuable for various applications.
Properties
IUPAC Name |
3-(adamantane-1-carbonylamino)-3-(3-chlorophenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO3/c21-16-3-1-2-15(7-16)17(8-18(23)24)22-19(25)20-9-12-4-13(10-20)6-14(5-12)11-20/h1-3,7,12-14,17H,4-6,8-11H2,(H,22,25)(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSSCFRAYSLOJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC(CC(=O)O)C4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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